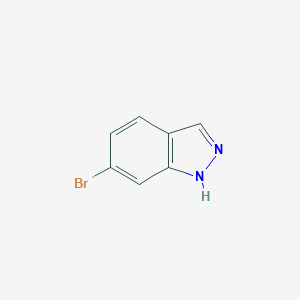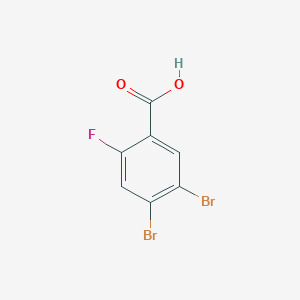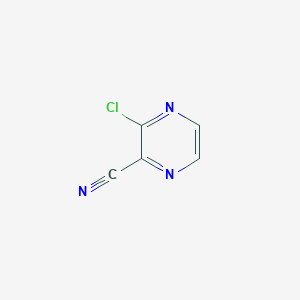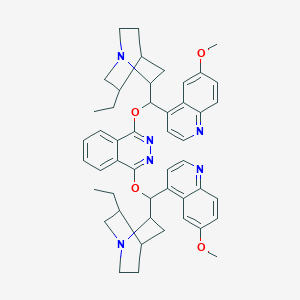
6-溴-1H-吲唑
概述
描述
6-溴-1H-吲唑是一种属于吲唑家族的杂环化合物。吲唑以其多样的生物活性而闻名,并且因其潜在的治疗应用而被广泛研究。 吲唑环上第 6 位的溴原子增强了其反应活性,使其成为有机合成和药物化学中宝贵的中间体 .
科学研究应用
作用机制
6-溴-1H-吲唑的作用机制取决于其应用。在药物化学中,它通常通过抑制特定的酶或受体起作用。例如,它可以通过与 ATP 结合位点结合来抑制激酶,从而阻断目标蛋白的磷酸化。 这种抑制会导致抑制癌细胞增殖和诱导凋亡 .
分子靶点和通路:
生化分析
Biochemical Properties
It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .
Cellular Effects
6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-indazole is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indazole can vary with different dosages in animal models. While specific data on 6-Bromo-1H-indazole is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .
准备方法
合成路线和反应条件: 6-溴-1H-吲唑的合成通常涉及 1H-吲唑的溴化。一种常见的方法是用溴在合适的溶剂(如乙酸)中与 1H-吲唑反应。 反应在室温下进行,产物通过重结晶纯化 .
工业生产方法: 6-溴-1H-吲唑的工业生产可能涉及更可扩展和更有效的方法,例如连续流动合成。这种方法可以更好地控制反应条件,并产生更高纯度的产品。 使用自动化系统和先进的纯化技术确保了产品的一致质量并降低了生产成本 .
化学反应分析
反应类型: 6-溴-1H-吲唑会发生各种化学反应,包括:
常用试剂和条件:
主要形成的产物:
取代反应: 叠氮吲唑、氰基吲唑、氨基吲唑.
氧化反应: 吲唑-3-羧酸.
偶联反应: 联芳基衍生物.
相似化合物的比较
6-溴-1H-吲唑可以与其他吲唑衍生物进行比较,例如:
5-溴-1H-吲唑: 另一个溴化衍生物,溴原子位于第 5 位。
6-氯-1H-吲唑: 氯化衍生物,具有类似的反应性,但由于存在氯而不是溴,电子性质不同.
独特性: 6-溴-1H-吲唑的独特性在于溴原子的特定位置,它影响了其反应性和生物活性。 这使其成为目标合成和研究应用中宝贵的化合物 .
属性
IUPAC Name |
6-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-54-2 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?
A: Research indicates that 6-bromo-1H-indazole acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.
Q2: Could you elaborate on the significance of Ki values in this context?
A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, 6-bromo-1H-indazole exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















